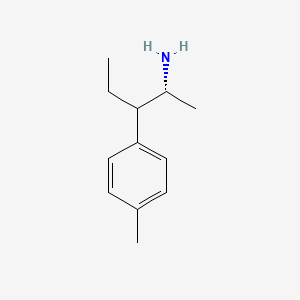

(2R)-3-(4-Methylphenyl)pentan-2-amine

Description

Properties

IUPAC Name |

(2R)-3-(4-methylphenyl)pentan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8,10,12H,4,13H2,1-3H3/t10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLXCFWSEWVFDB-RWANSRKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C1=CC=C(C=C1)C)[C@@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Methylphenyl)pentan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-pentanone.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methylbenzaldehyde and 2-pentanone in the presence of a base such as sodium hydroxide.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine compound.

Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

(2R)-3-(4-Methylphenyl)pentan-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Methylphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

2-(4-Methoxyphenyl)-3-methylpentan-2-amine (Compound 34)

- Structure : Features a 4-methoxyphenyl group instead of 4-methylphenyl.

- Synthesis : Prepared via sec-butyllithium-mediated alkylation (72% yield, dr = 1:1) .

- Lower steric bulk may improve solubility in polar solvents.

(2-Chlorophenyl)methylamine

- Structure : Substituted with a 2-chlorophenyl group.

- Properties : The electron-withdrawing chlorine atom reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions or enzyme interactions .

- Molecular Weight : 211.73 g/mol, slightly higher than the target compound (estimated ~193 g/mol).

Methylme(2R)-2-(4-methylphenyl)-... ()

- Note: A repetitive structural motif in highlights the prevalence of 4-methylphenyl groups in psychoactive arylalkylamines. This suggests the target compound may share similar pharmacokinetic profiles, such as blood-brain barrier permeability, with hallucinogenic analogs like HDEP-2 .

Stereochemical Variants

(2S)-Pentan-2-amine (173) vs. (2R)-Pentan-2-amine (258)

- Key Findings: Docking studies () reveal that the R-enantiomer (258) interacts differently with enzyme active sites (e.g., Glu at P3 in MGYP000357504158). (2S)-173: May exhibit weaker binding in systems lacking complementary residues like P5' or P20 .

Complex Cyclic and Bicyclic Analogs

N-{[(1R,3S)-3-Isopropyl-3-...]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 13, )

- Structure : Incorporates a tetrahydro-2H-pyran ring and cyclopentyl group.

- Molecular Weight : 411 g/mol, significantly larger than the target compound.

- Applications : Such complexity is typical in pharmaceutical candidates (e.g., kinase inhibitors), contrasting with the simpler, more flexible structure of (2R)-3-(4-methylphenyl)pentan-2-amine .

2-Chloro-N-methyl-5-(((1S,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20, )

Thiophene and Heterocyclic Derivatives

(4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Synthesis Yield (%) | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₉N | 4-Methylphenyl | ~193 | N/A | High lipophilicity; R-configuration |

| 2-(4-Methoxyphenyl)-3-methylpentan-2-amine | C₁₃H₂₁NO | 4-Methoxyphenyl | 207.32 | 72 | Enhanced hydrogen-bonding potential |

| (2-Chlorophenyl)methylamine | C₁₂H₁₈ClN | 2-Chlorophenyl | 211.73 | N/A | Electron-withdrawing substituent |

| (4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine | C₁₁H₁₉NS | Thiophen-2-ylmethyl | 197.34 | N/A | Heterocyclic π-interactions |

Research Implications and Gaps

- Stereoselectivity : The R-configuration of the target compound may optimize enzyme interactions in biocatalytic applications, as suggested by docking studies .

- Synthetic Challenges : Direct synthesis data are lacking; methods from analogous compounds (e.g., palladium-catalyzed coupling in ) require validation .

- Pharmacological Potential: Structural similarities to psychoactive arylalkylamines () warrant further investigation into receptor binding profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.